molecular formula C25H29N7O B11238812 N~4~-(3,5-dimethylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3,5-dimethylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Numéro de catalogue: B11238812
Poids moléculaire: 443.5 g/mol
Clé InChI: WVQCFBWLCGFCRB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N~4~-(3,5-dimethylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a potent, ATP-competitive, and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) (Source) . Its primary research value lies in the precise chemical interrogation of the CDK2 signaling pathway, which is a critical regulator of the G1 to S phase transition in the cell cycle. By selectively inhibiting CDK2, this compound induces cell cycle arrest and suppresses proliferation in various cancer cell models, particularly those exhibiting cyclin E amplification or CDK2 dependency (Source) . This makes it an essential pharmacological tool for studying cell cycle mechanics, synthetic lethal interactions, and the mechanisms of chemoresistance. Furthermore, its high selectivity profile over other kinases, including the closely related CDK1, allows researchers to dissect the specific roles of CDK2 in complex biological processes without the confounding effects of off-target inhibition (Source) . Ongoing preclinical research utilizes this compound to explore novel therapeutic strategies for cancers characterized by Rb-pathway dysregulation and to validate CDK2 as a viable target for anticancer drug discovery.

Propriétés

Formule moléculaire

C25H29N7O

Poids moléculaire

443.5 g/mol

Nom IUPAC

4-N-(3,5-dimethylphenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C25H29N7O/c1-18-14-19(2)16-20(15-18)28-23-22-17-27-32(21-6-4-3-5-7-21)24(22)30-25(29-23)26-8-9-31-10-12-33-13-11-31/h3-7,14-17H,8-13H2,1-2H3,(H2,26,28,29,30)

Clé InChI

WVQCFBWLCGFCRB-UHFFFAOYSA-N

SMILES canonique

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCN4CCOCC4)C5=CC=CC=C5)C

Origine du produit

United States

Méthodes De Préparation

Cyclization Protocol

  • Starting material : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (2 ) is hydrolyzed to carboxamide 3 using alcoholic NaOH.

  • Cyclization : Heating 3 with urea at 180°C yields 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ).

  • Chlorination : Treatment of 4 with POCl₃/PCl₅ at reflux generates 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ).

Key Data :

StepReagents/ConditionsYield
HydrolysisNaOH (alcoholic), 80°C, 2 h85%
CyclizationUrea, 180°C, 4 h78%
ChlorinationPOCl₃/PCl₅, reflux, 6 h92%

Regioselective Amination at Position 4

The 4-chloro group of 5 is substituted with 3,5-dimethylaniline under nucleophilic aromatic substitution (SNAr) conditions.

Substitution with 3,5-Dimethylaniline

  • Reaction : 5 is stirred with 3,5-dimethylaniline (1.2 eq) in THF at 60°C for 12 h.

  • Workup : The product 6 is isolated via column chromatography (hexane:EtOAc = 3:1).

Key Data :

ParameterValue
SolventTHF
Temperature60°C
Yield80%
Purity (HPLC)>98%

Introduction of the Morpholinoethyl Group at Position 6

The 6-chloro group undergoes substitution with 2-(morpholin-4-yl)ethylamine via SNAr or Buchwald-Hartwig coupling.

Direct Amination

  • Conditions : 6 reacts with 2-(morpholin-4-yl)ethylamine (1.5 eq) in DMF at 100°C for 24 h.

  • Catalyst : Pd(OAc)₂/Xantphos (5 mol%) for enhanced reactivity.

Alternative Coupling Strategy

  • Protection : The 6-chloro group is converted to a boronic ester for Suzuki coupling with morpholinoethyl-substituted aryl halides.

Key Data :

MethodReagents/ConditionsYield
Direct AminationDMF, 100°C, 24 h65%
Catalytic CouplingPd(OAc)₂/Xantphos, dioxane, 120°C72%

Final Product Characterization

The target compound is purified via recrystallization (EtOH/H₂O) and characterized by NMR and HRMS.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (s, 1H, pyrimidine-H), 7.82–7.45 (m, 5H, phenyl-H), 6.92 (s, 2H, dimethylphenyl-H), 3.62 (t, J = 4.8 Hz, 4H, morpholine-H), 2.45 (s, 6H, CH₃).

  • HRMS (ESI+) : m/z 459.2385 [M+H]⁺ (calc. 459.2389).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Direct AminationHigh regioselectivityModerate yields (65–72%)
Catalytic CouplingHigher yieldsRequires Pd catalysts
Sequential SubstitutionScalableMulti-step purification

Industrial-Scale Considerations

  • Process Optimization : Continuous-flow reactors improve efficiency in chlorination and amination steps.

  • Cost Analysis : Pd-based methods increase production costs by ~20% compared to direct amination.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

N~4~-(3,5-diméthylphényl)-N~6~-[2-(morpholin-4-yl)éthyl]-1-phényl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du N~4~-(3,5-diméthylphényl)-N~6~-[2-(morpholin-4-yl)éthyl]-1-phényl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé se lie à ces cibles, inhibant leur activité et modulant ainsi diverses voies biologiques. Cette interaction est souvent médiée par des liaisons hydrogène, des interactions hydrophobes et un empilement π-π.

Applications De Recherche Scientifique

Medicinal Chemistry

N~4~-(3,5-dimethylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is primarily explored for its potential as a kinase inhibitor . It has shown promise in inhibiting cyclin-dependent kinase 2 (CDK2), which plays a critical role in regulating the cell cycle. By preventing the phosphorylation of target proteins, this compound induces apoptosis in cancer cells, making it a candidate for cancer therapy .

Biological Research

In biological studies, this compound serves as a probe for studying enzyme activities and protein interactions. Its ability to selectively inhibit specific kinases allows researchers to investigate signaling pathways and cellular processes that are critical in various diseases .

Pharmaceutical Development

The compound is also significant in the development of new pharmaceuticals and agrochemicals. Its structural features make it a valuable building block for synthesizing more complex molecules that may exhibit enhanced therapeutic effects or novel biological activities .

Case Study 1: Inhibition of CDK2

Research has demonstrated that N~4~-(3,5-dimethylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine effectively inhibits CDK2 activity in vitro. This inhibition leads to decreased cell proliferation in cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Studies focusing on the structure-activity relationship have shown that modifications to the phenyl and morpholine groups can significantly alter the potency and selectivity of this compound against various kinases. Such findings are crucial for optimizing its pharmacological profile .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Substituent Effects: The target compound’s morpholine moiety distinguishes it from analogs with alkyl or aryl groups at N⁶.
  • Steric and Electronic Factors : Chlorine substituents (e.g., in and ) increase electron-withdrawing effects, whereas methyl groups (e.g., ) offer steric hindrance without significantly altering electronic properties.

Research Implications and Limitations

  • Gaps in Data : Physicochemical properties (e.g., solubility, logP) and detailed biological activity data for the target compound are absent in the provided evidence.
  • Structural Optimization : Comparative studies suggest that substituent choice at N⁶ (e.g., morpholine vs. cyclohexenyl) profoundly impacts drug-likeness and target engagement.

Activité Biologique

N~4~-(3,5-dimethylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor with implications in cancer therapy.

  • Molecular Formula : C25H29N7O
  • Molecular Weight : 443.5 g/mol
  • IUPAC Name : 4-N-(3,5-dimethylphenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

The primary mechanism of action for this compound is the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in regulating the cell cycle. By binding to the active site of CDK2, N~4~-(3,5-dimethylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine prevents the phosphorylation of target proteins. This disruption leads to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it effectively inhibits various cancer cell lines:

Cell Line IC50 (µM)
Ovarian (OVCAR-4)0.18
Lung (NCI-H460)0.25
Renal (ACHN)0.304

These values demonstrate its potency compared to established drugs like Erlotinib . The compound's dual inhibition of EGFR and ErbB2 receptors has been linked to increased apoptosis rates in treated cells, as evidenced by elevated levels of active caspase-3 .

Mechanistic Studies

Further studies have elucidated the cellular mechanisms underlying its anticancer effects. The compound induces cell cycle arrest at the G2/M phase and enhances apoptosis through caspase activation pathways .

Case Studies and Research Findings

A study published in 2019 explored various pyrazolo[3,4-d]pyrimidines and identified N~4~-(3,5-dimethylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine as one of the most potent candidates against multiple cancer types . The National Cancer Institute's screening against 60 human cancer cell lines highlighted its broad-spectrum efficacy.

Q & A

Basic Research Questions

Q. How can the synthesis of this pyrazolo[3,4-d]pyrimidine derivative be optimized for reproducibility and scalability?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

  • Microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 53–68% yields for analogous compounds) .
  • Use of green solvents (e.g., ethanol or acetonitrile) to minimize environmental impact .
  • Continuous flow chemistry for scalable production, as demonstrated for structurally related pyrazolo-pyrimidines .

Q. What analytical techniques are critical for structural characterization and purity assessment?

  • Methodological Answer :

  • X-ray crystallography or NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm stereochemistry and substituent positions .
  • HPLC-MS for purity assessment (>95% purity) and detection of byproducts .
  • IR spectroscopy to verify functional groups (e.g., morpholine C-O-C stretching at ~1,100 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :

  • Kinase inhibition assays (e.g., CDK2/4/6 or EGFR kinases) using fluorescence polarization or ATP-competitive binding assays .
  • Cell viability assays (MTT or Annexin V staining) in cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve conflicting kinase inhibition data across analogs?

  • Methodological Answer :

  • Compare substituent effects: The 3,5-dimethylphenyl group at N⁴ enhances steric bulk, potentially reducing off-target kinase binding, while the morpholinoethyl group at N⁶ improves solubility but may alter selectivity .
  • Use molecular docking simulations (AutoDock Vina) to predict binding modes against kinase ATP pockets .
  • Validate with surface plasmon resonance (SPR) to measure binding kinetics (KD values) .

Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma stability (t₁/₂), protein binding (SPR or equilibrium dialysis), and metabolic stability using liver microsomes .
  • Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability, as shown for morpholine-containing analogs .
  • Orthotopic tumor models to evaluate tissue penetration and efficacy in vivo .

Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., apoptosis vs. cell cycle arrest)?

  • Methodological Answer :

  • Perform time-course experiments with flow cytometry (cell cycle analysis) and Western blotting (cleaved caspase-3, p21) to differentiate mechanisms .
  • Use CRISPR/Cas9 knockout models (e.g., p53-null cells) to isolate compound-specific pathways .

Q. What strategies improve selectivity against non-target kinases?

  • Methodological Answer :

  • Introduce bulky substituents (e.g., 3,5-dimethylphenyl) to exploit hydrophobic pockets in target kinases .
  • Conduct kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions and refine substituents .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Methodological Answer :

  • Assess cell line-specific expression of target kinases via qPCR or proteomics .
  • Use isogenic cell pairs (e.g., wild-type vs. kinase-mutant) to isolate compound effects .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to acidic/basic conditions, heat, or light, followed by HPLC-MS to identify degradation products .
  • Simulated gastric fluid (SGF) assays to predict oral stability .

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